molecular formula C26H26FN7O B11190707 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11190707
M. Wt: 471.5 g/mol
InChI Key: YMJHTQPTPONJJH-UHFFFAOYSA-N
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Description

6-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-PHENOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential inhibitory effects on specific biological targets, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-PHENOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(4-fluorophenyl)piperazine with a suitable aldehyde to form an intermediate, which is then reacted with a triazine derivative under controlled conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydrotriazine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-PHENOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential inhibitory effects on specific enzymes and receptors, making it a valuable tool in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-PHENOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways. Molecular docking studies have shown that the binding site of this compound may differ from that of conventional inhibitors, suggesting a unique mode of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-PHENOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE apart is its unique triazine core, which contributes to its distinct binding properties and biological activity. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C26H26FN7O

Molecular Weight

471.5 g/mol

IUPAC Name

6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C26H26FN7O/c27-19-6-10-21(11-7-19)34-16-14-33(15-17-34)18-24-30-25(28)32-26(31-24)29-20-8-12-23(13-9-20)35-22-4-2-1-3-5-22/h1-13H,14-18H2,(H3,28,29,30,31,32)

InChI Key

YMJHTQPTPONJJH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)N)C5=CC=C(C=C5)F

Origin of Product

United States

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